5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an azetidine ring, a tert-butyl group, and a methyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Azetidine Ring to the Triazole: The azetidine ring is then attached to the triazole ring through a nucleophilic substitution reaction.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Methylation of the Triazole Ring: The final step involves the methylation of the triazole ring using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-ethyl-1h-1,2,4-triazole
- 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,3-triazole
- 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1h-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the azetidine ring, tert-butyl group, and methyl group on the triazole ring imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-3-tert-butyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)5-8-6-12-7-8/h8,12H,5-7H2,1-4H3 |
InChI Key |
NJGQHXYWEKQOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)CC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.